Gardan P

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Pharmaceutical Preparations - Drug Combinations - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

130007-54-4 |

|---|---|

Molecular Formula |

C26H33N5O2 |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |

InChI |

InChI=1S/C14H18N2O.C12H15N3O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h5-10H,1-4H3;4-8,13H,1-3H3 |

InChI Key |

JMQMIRVYLXDUMB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |

Other CAS No. |

130007-54-4 |

Synonyms |

Gardan P |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Composition of Gardan P

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the chemical composition of Gardan P, a pharmaceutical formulation containing two key active pharmaceutical ingredients (APIs): Propyphenazone and Noramidopyrine. Due to the limited availability of a specific product monograph for this compound, this guide synthesizes information from publicly available scientific literature, chemical databases, and analyses of similar combination drug products. The primary focus is on the chemical and physical properties of the core components, their mechanism of action, and representative analytical methodologies. While precise quantitative data for the this compound formulation is not publicly accessible, this guide offers a comprehensive understanding of its constituent active compounds.

Active Pharmaceutical Ingredients

This compound is a combination analgesic and antipyretic drug product. Its therapeutic effects are derived from the synergistic action of its two active ingredients: Propyphenazone and Noramidopyrine (also known as Methylaminoantipyrine).

Propyphenazone

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class. It is recognized for its analgesic and antipyretic properties with weak anti-inflammatory activity.[1]

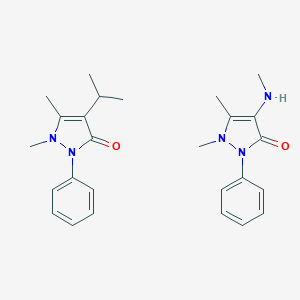

Chemical Structure:

Caption: Chemical structure of Propyphenazone.

Table 1: Chemical and Physical Properties of Propyphenazone

| Property | Value | Reference |

| IUPAC Name | 1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one | [2] |

| Molecular Formula | C₁₄H₁₈N₂O | [2] |

| Molecular Weight | 230.31 g/mol | [2] |

| CAS Number | 479-92-5 | [2] |

| Appearance | White crystalline powder | |

| Solubility | Slightly soluble in water, freely soluble in ethanol and methylene chloride | |

| Mechanism of Action | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. | [3][4] |

Noramidopyrine (Methylaminoantipyrine)

Noramidopyrine, also known as 4-Methylaminoantipyrine, is a pyrazolone derivative with analgesic and antipyretic properties. It is an active metabolite of Metamizole.[5]

Chemical Structure:

Caption: Chemical structure of Noramidopyrine.

Table 2: Chemical and Physical Properties of Noramidopyrine

| Property | Value | Reference |

| IUPAC Name | 1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one | |

| Molecular Formula | C₁₂H₁₅N₃O | |

| Molecular Weight | 217.27 g/mol | |

| CAS Number | 519-98-2 | |

| Appearance | Solid | |

| Mechanism of Action | Inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis. | [5] |

Quantitative Composition

A definitive product monograph for this compound detailing the precise quantitative composition of its active ingredients and excipients is not publicly available. However, combination analgesic products often contain these active ingredients in specific ratios to optimize therapeutic efficacy and safety. For context, a similar, widely studied combination product, Saridon, contains 150 mg of propyphenazone, 250 mg of paracetamol, and 50 mg of caffeine per tablet. Another formulation of Saridon in India is reported to contain 150 mg of propyphenazone, 250 mg of paracetamol, and 50 mg of caffeine.[6] It is plausible that this compound contains its active ingredients in a therapeutically comparable range.

Excipients

The specific excipients used in the formulation of this compound are not documented in publicly accessible sources. Pharmaceutical tablets typically contain a variety of excipients to aid in the manufacturing process and to ensure the stability, bioavailability, and patient acceptability of the final product. Common categories of excipients found in oral solid dosage forms include:

-

Diluents or Fillers: To increase the bulk of the tablet (e.g., lactose, microcrystalline cellulose).

-

Binders: To hold the ingredients together (e.g., povidone, starch).

-

Disintegrants: To promote the breakup of the tablet after administration (e.g., croscarmellose sodium, sodium starch glycolate).

-

Lubricants: To prevent sticking to the tablet press machinery (e.g., magnesium stearate).

-

Glidants: To improve the flow of the powder mixture (e.g., colloidal silicon dioxide).

-

Coating Agents: To protect the tablet from moisture, mask taste, or control release (e.g., hypromellose, polyethylene glycol).

Mechanism of Action: Signaling Pathway

The primary mechanism of action for both Propyphenazone and Noramidopyrine is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain signaling pathways.

Caption: Generalized mechanism of action for this compound.

Experimental Protocols: Representative Analytical Method

While a specific analytical method for this compound is not available, numerous methods have been published for the simultaneous determination of propyphenazone and other active ingredients in combination analgesic tablets. A representative High-Performance Liquid Chromatography (HPLC) method is described below.

High-Performance Liquid Chromatography (HPLC) for the Simultaneous Determination of Propyphenazone, Paracetamol, and Caffeine

This method is adapted from validated procedures for similar combination products and serves as a robust starting point for the analysis of this compound, with appropriate modifications for the detection of Noramidopyrine.[7][8]

Objective: To develop and validate an HPLC method for the simultaneous quantification of active pharmaceutical ingredients in a combination analgesic tablet.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents and Standards:

-

Reference standards of Propyphenazone and Noramidopyrine.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or a suitable buffer to adjust the mobile phase pH.

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation of Propyphenazone and Noramidopyrine.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection Wavelength: UV detection at a wavelength where both compounds have significant absorbance (e.g., determined by UV scans of the individual components). A wavelength around 275 nm could be suitable for both propyphenazone and noramidopyrine.[8]

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Weigh and finely powder a representative number of tablets (e.g., 20).

-

Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight.

-

Transfer the powder to a volumetric flask.

-

Add a suitable solvent (e.g., a mixture of water and methanol) to dissolve the active ingredients.

-

Sonicate for a specified time (e.g., 15 minutes) to ensure complete dissolution.

-

Dilute to the mark with the solvent and mix well.

-

Filter the solution through a 0.45 µm syringe filter to remove excipients.

-

Make further dilutions with the mobile phase to bring the concentration of the analytes within the linear range of the calibration curve.

Method Validation: The analytical method should be validated according to ICH guidelines, including the assessment of:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram:

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Conclusion

This compound is a combination analgesic containing Propyphenazone and Noramidopyrine as its active pharmaceutical ingredients. Both compounds belong to the pyrazolone class and exert their therapeutic effects through the inhibition of cyclooxygenase enzymes. While the precise quantitative formulation of this compound and its excipients are not publicly available, this technical guide provides a thorough overview of the chemical and physical properties of its core components and outlines a representative analytical methodology for their quantification. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this or similar pharmaceutical products.

References

- 1. medindia.net [medindia.net]

- 2. Propyphenazone - Wikipedia [en.wikipedia.org]

- 3. What is Propyphenazone used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. archives.ijper.org [archives.ijper.org]

- 8. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide on the Discovery and Synthesis of Gardan P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis history of Gardan P, a pharmaceutical preparation composed of Methylaminoantipyrine and Propyphenazone. This document delves into the historical context of pyrazolone-based analgesics, details the synthesis of its constituent components, and explores their mechanisms of action through signaling pathway diagrams.

Introduction to this compound and its Components

This compound is a combination analgesic formulation. The rationale behind combining these two active pharmaceutical ingredients lies in their synergistic or additive effects in pain and fever management. Pyrazolone derivatives, the class to which both compounds belong, have a long history in medicine as potent analgesic and antipyretic agents, originating with the discovery of antipyrine in 1883.[1][2]

Methylaminoantipyrine , also known as Noramidopyrine, is a metabolite of the drug metamizole (dipyrone) and possesses analgesic and antipyretic properties.[2] Propyphenazone , a derivative of phenazone, was introduced in 1951 and is utilized for its anti-inflammatory, analgesic, and antipyretic effects.[3]

Historical Development

The development of this compound is rooted in the extensive research on pyrazolone derivatives that followed the synthesis of antipyrine by Ludwig Knorr in 1883.[2] This class of compounds demonstrated significant analgesic and antipyretic activities, leading to the synthesis of numerous analogues with improved therapeutic profiles.[1]

Synthesis of a Precursor: 4-Aminoantipyrine

A key intermediate in the synthesis of Methylaminoantipyrine is 4-aminoantipyrine. A common industrial synthesis process for 4-aminoantipyrine involves the nitrosation of antipyrine followed by reduction.[7]

Experimental Protocol: Synthesis of 4-Aminoantipyrine[7]

-

Nitrosation:

-

Prepare a solution of antipyrine in 50% sulfuric acid.

-

Simultaneously, flow this solution and a sodium nitrite solution into a nitrosation reactor with stirring.

-

Maintain the reaction temperature between 45-50 °C.

-

Monitor the reaction endpoint using an iodine powder starch test paper. The resulting nitroso antipyrine is immediately used in the next step.

-

-

Reduction and Hydrolysis:

-

The nitroso antipyrine solution is flowed into a reduction tank containing a reducing agent, such as a solution of ammonium hydrogen sulfite and ammonium sulfite.

-

Control the pH of the reaction mixture between 5.4 and 5.8.

-

After the reduction is complete, adjust the pH to 5.8-6.0 and heat the mixture to 100 °C for 3 hours to effect hydrolysis.

-

-

Isolation and Purification:

-

Cool the reaction mixture to 80 °C and neutralize with liquid ammonia to a pH of 7.0-7.5.

-

Allow the mixture to stand and separate the layers.

-

The 4-aminoantipyrine oil is then cooled to induce crystallization.

-

The crude product is collected by filtration, washed, and dried. The reported yield for this process is approximately 96%.[7]

-

Synthesis of this compound Components

Synthesis of Methylaminoantipyrine

A patented method describes a one-step synthesis of Methylaminoantipyrine from 4-aminoantipyrine using dimethyl carbonate as a methylating agent.[8]

-

Reactants:

-

4-Aminoantipyrine (Substrate)

-

Dimethyl carbonate (Methylating agent)

-

Macroporous weakly basic styrene-type anion exchange resin (Solid base)

-

1-methyl-3-butylimidazolium tetrafluoroborate (Ionic liquid reaction medium)

-

-

Procedure:

-

Combine 4-aminoantipyrine, the solid base, and the ionic liquid in a reaction vessel.

-

Add dimethyl carbonate to the mixture.

-

Heat the reaction mixture to a temperature between 120-180 °C for 1-15 hours.

-

Upon completion, the product, 4-methylaminoantipyrine, can be isolated and purified. This method is described as having easy operation and high product purity.

-

Synthesis of Propyphenazone via Knorr Pyrazole Synthesis

Propyphenazone is synthesized via the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[9]

-

Step 1: Condensation to form the Pyrazolone Ring

-

Reactants:

-

Ethyl 2-isopropylacetoacetate (a β-ketoester)

-

Phenylhydrazine

-

Solvent (e.g., 1-propanol or ethanol)

-

Acid catalyst (e.g., glacial acetic acid)

-

-

Procedure:

-

In a round-bottom flask, mix equimolar amounts of ethyl 2-isopropylacetoacetate and phenylhydrazine.

-

Add the solvent and a few drops of the acid catalyst.

-

Heat the mixture under reflux at approximately 100°C for about 1 hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and add water to precipitate the crude pyrazolone intermediate.

-

Collect the solid by filtration, wash with water, and dry.

-

-

-

Step 2: N-Methylation

-

Reactants:

-

Pyrazolone intermediate from Step 1

-

Methylating agent (e.g., dimethyl sulfate or methyl iodide)

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., methanol)

-

-

Procedure:

-

Dissolve the pyrazolone intermediate in the solvent containing the base.

-

Add the methylating agent dropwise while maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction for a set period to ensure complete methylation.

-

The product, Propyphenazone, is then isolated and purified, often by recrystallization from a suitable solvent like ethanol.

-

-

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the components of this compound.

Table 1: Synthesis of 4-Aminoantipyrine

| Parameter | Value | Reference |

| Starting Material | Antipyrine | [7] |

| Key Reagents | Sulfuric acid, Sodium nitrite, Ammonium hydrogen sulfite, Ammonium sulfite | [7] |

| Reaction Temperature | 45-50 °C (Nitrosation), 100 °C (Hydrolysis) | [7] |

| pH | 5.4-5.8 (Reduction), 7.0-7.5 (Neutralization) | [7] |

| Yield | ~96% | [7] |

Table 2: Synthesis of Methylaminoantipyrine

| Parameter | Value | Reference |

| Starting Material | 4-Aminoantipyrine | [8] |

| Key Reagents | Dimethyl carbonate, Solid base, Ionic liquid | [8] |

| Reaction Temperature | 120-180 °C | [8] |

| Reaction Time | 1-15 hours | [8] |

| Yield | High (not quantified in the source) | [8] |

Table 3: Synthesis of Propyphenazone

| Parameter | Value | Reference |

| Starting Materials | Ethyl 2-isopropylacetoacetate, Phenylhydrazine | [3][10] |

| Key Reagents | Acetic acid (catalyst), Methylating agent (e.g., methyl iodide) | [3][10] |

| Reaction Temperature | ~100 °C (Condensation) | [10] |

| Reaction Time | ~1 hour (Condensation) | [10] |

| Yield | High (specifics vary with exact conditions) |

Mechanisms of Action and Signaling Pathways

The analgesic and antipyretic effects of the components of this compound are primarily attributed to their interaction with the cyclooxygenase (COX) pathway and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

Inhibition of the Cyclooxygenase (COX) Pathway

Both Methylaminoantipyrine and Propyphenazone are known to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[11][12][13] Prostaglandins are key mediators of inflammation, pain, and fever.

References

- 1. Development of pyrazole derivatives in the management of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propyphenazone - Wikipedia [en.wikipedia.org]

- 4. Propyphenazone-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analgesic effects of propyphenazone in comparison to its combination with caffeine | Semantic Scholar [semanticscholar.org]

- 6. Developmental effects of propyphenazone in analgesic and antipyretic combination with caffeine or paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

- 8. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]

- 12. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Properties of a Propyphenazone and Methylaminoantipyrine Mixture

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical, pharmacokinetic, and pharmacodynamic properties of propyphenazone and methylaminoantipyrine. Due to a lack of available data on the specific mixture of these two compounds, this document presents the known properties of each individual agent and proposes detailed experimental protocols for the evaluation of their combined effects. The primary mechanism of action for both compounds involves the inhibition of cyclooxygenase (COX) enzymes, suggesting potential for synergistic analgesic and anti-inflammatory effects. This guide offers a framework for future research into this drug combination, including methodologies for assessing synergistic efficacy and toxicity, and visual representations of key signaling pathways and experimental workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of active pharmaceutical ingredients is fundamental for formulation development and predicting their behavior in biological systems. The following tables summarize the key physicochemical properties of propyphenazone and methylaminoantipyrine.

Table 1: Physicochemical Properties of Propyphenazone

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O | [1] |

| Molecular Weight | 230.31 g/mol | [1] |

| Melting Point | 103-105 °C | [1] |

| Solubility | Slightly soluble in water; freely soluble in ethanol and methylene chloride. | [1] |

| pKa | Not available |

Table 2: Physicochemical Properties of Methylaminoantipyrine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N₃O | |

| Molecular Weight | 217.27 g/mol | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Pharmacokinetic Properties

The pharmacokinetic profiles of propyphenazone and methylaminoantipyrine, the primary active metabolite of metamizole, are crucial for determining appropriate dosing regimens and understanding their absorption, distribution, metabolism, and excretion. The data presented below is for the individual compounds.

Table 3: Pharmacokinetic Parameters of Propyphenazone (Human Data)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 30 minutes | [2] |

| Cmax (Peak Plasma Concentration) | 1.5 - 3.5 µg/mL (after 220 mg oral dose) | [2] |

| Volume of Distribution (Vd) | 2 L/kg | [2] |

| Biological Half-life (t½) | 2-3 hours | [2] |

| Metabolism | Primarily by demethylation. | [2] |

| Excretion | Major urinary metabolite is the enolglucuronide of N-(2)-demethylpropyphenazone. | [2] |

Table 4: Pharmacokinetic Parameters of Methylaminoantipyrine (as a metabolite of Dipyrone/Metamizole in Humans)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1 - 1.5 hours (after 480 mg oral dipyrone) | [2] |

| Cmax (Peak Plasma Concentration) | 13.4 ± 0.8 µg/mL (after 480 mg oral dipyrone) | [2] |

| Biological Half-life (t½) | 2-3 hours | [2] |

| Plasma Protein Binding | Approximately 15% | [2] |

| Metabolism | Further metabolized to 4-aminoantipyrine and acylated metabolites. | [2] |

| Excretion | Primarily renal. | [2] |

Pharmacodynamic Properties

Both propyphenazone and methylaminoantipyrine are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain, inflammation, and fever.[3]

A study on a coupled compound of propyphenazone and 4-aminoantipyrine (a metabolite of methylaminoantipyrine) showed exceptional COX-2 selectivity, suggesting a potential for synergistic effects and an improved gastrointestinal safety profile when these or similar structures are combined.[4]

Proposed Experimental Protocols for the Propyphenazone and Methylaminoantipyrine Mixture

Given the absence of published data on the combined effects of propyphenazone and methylaminoantipyrine, the following experimental protocols are proposed to thoroughly characterize their interaction.

Assessment of Synergistic Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is a classic method for evaluating peripherally acting analgesics.[5]

Objective: To determine if the co-administration of propyphenazone and methylaminoantipyrine produces a synergistic, additive, or antagonistic analgesic effect.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Propyphenazone

-

Methylaminoantipyrine

-

Acetic acid (0.6% v/v in saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard analgesic (e.g., Diclofenac sodium)

-

Syringes and needles for oral and intraperitoneal administration

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

-

Grouping: Randomly divide the mice into groups (n=6-8 per group) as follows:

-

Group 1: Vehicle control

-

Group 2: Propyphenazone (various doses)

-

Group 3: Methylaminoantipyrine (various doses)

-

Group 4: Propyphenazone + Methylaminoantipyrine (various dose combinations)

-

Group 5: Standard drug (e.g., Diclofenac sodium)

-

-

Drug Administration: Administer the vehicle, individual drugs, drug combinations, or standard drug orally 30-60 minutes before the induction of writhing.

-

Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. Analyze the data using isobolographic analysis to determine the nature of the interaction (synergism, additivity, or antagonism).[6][7]

Assessment of Synergistic Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[8][9]

Objective: To evaluate the synergistic, additive, or antagonistic anti-inflammatory effects of propyphenazone and methylaminoantipyrine.

Materials:

-

Wistar rats (150-200 g)

-

Propyphenazone

-

Methylaminoantipyrine

-

Carrageenan (1% w/v in saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plebysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions.

-

Grouping: Randomly divide the rats into groups (n=6-8 per group) similar to the analgesic study.

-

Drug Administration: Administer the test substances orally 60 minutes before carrageenan injection.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control. Use isobolographic analysis to determine the nature of the interaction.[6][7]

Acute Oral Toxicity Study (OECD Guideline 425)

This protocol follows the Up-and-Down Procedure to determine the acute oral toxicity of the mixture.[10]

Objective: To determine the LD50 of the propyphenazone and methylaminoantipyrine mixture.

Materials:

-

Female rats (e.g., Wistar), nulliparous and non-pregnant (8-12 weeks old)

-

Propyphenazone and methylaminoantipyrine mixture in a defined ratio

-

Vehicle

-

Cages, food, and water

-

Gavage needles

Procedure:

-

Dose Selection: The starting dose is selected based on a preliminary estimation of the LD50.

-

Dosing: A single animal is dosed.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. The interval between dosing is typically 48 hours.

-

Endpoint: The study is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Signaling Pathways

The primary signaling pathway affected by both propyphenazone and methylaminoantipyrine is the arachidonic acid cascade, through the inhibition of COX enzymes. This leads to a reduction in the production of prostaglandins, which are key mediators of pain, inflammation, and fever. Pyrazolone derivatives may also have other, less characterized effects on signaling pathways related to inflammation and nociception.[11][12]

Conclusion

Propyphenazone and methylaminoantipyrine are established analgesic and anti-inflammatory agents with a primary mechanism of action involving COX inhibition. While data on their individual properties are available, there is a notable absence of research on their combined use. The experimental protocols outlined in this guide provide a robust framework for investigating the potential for a synergistic relationship between these two compounds. Such research is warranted to explore the development of a potentially more effective and safer combination analgesic. Future studies should focus on the detailed pharmacokinetic and pharmacodynamic interactions, as well as comprehensive toxicity profiling of the mixture, to fully elucidate its therapeutic potential.

References

- 1. Propyphenazone - Wikipedia [en.wikipedia.org]

- 2. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propyphenazone-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Isobolographic analysis of interactions: an update on applications and utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pharmacological Profile of Gardan P: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardan P is a composite pharmaceutical agent leveraging a multi-modal approach to analgesia and spasmolysis. This technical guide delineates the pharmacological profile of its core constituents: Metamizole, Pitofenone, and Fenpiverinium. It provides a comprehensive overview of their individual and synergistic mechanisms of action, pharmacokinetics, and pharmacodynamics. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and understanding of this combination therapy.

Introduction

This compound is a combination drug product formulated to provide both analgesic (pain-relieving) and antispasmodic (muscle spasm-relieving) effects. Its therapeutic efficacy stems from the synergistic action of its three active pharmaceutical ingredients (APIs): Metamizole, a potent non-opioid analgesic and antipyretic with spasmolytic properties; Pitofenone, a musculotropic spasmolytic agent; and Fenpiverinium, a neurotropic antispasmodic.[1] This multi-target approach is designed to address both the sensation of pain and the underlying smooth muscle contractions that are often the cause of visceral pain.

Mechanism of Action

The therapeutic effect of this compound is the result of the complementary mechanisms of its three active components, which target different pathways involved in pain and smooth muscle contraction.

Metamizole: Multi-Target Analgesia and Antipyresis

Metamizole (also known as Dipyrone) is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA), which is then further metabolized to 4-aminoantipyrine (4-AA).[2] Its analgesic and antipyretic effects are complex and not fully elucidated, but are known to involve:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Metamizole and its metabolites exhibit inhibitory activity against COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Some evidence also suggests an inhibitory effect on a central variant of COX, often referred to as COX-3.[3]

-

Modulation of Endocannabinoid and Opioidergic Systems: Metamizole's analgesic effects are also attributed to its interaction with the endocannabinoid and opioidergic systems, contributing to its central analgesic properties.[4]

-

Spasmolytic Activity: Metamizole exhibits a direct spasmolytic effect on smooth muscle, which is thought to be mediated by the inhibition of intracellular calcium release.[3]

Pitofenone: Direct Musculotropic Spasmolysis

Pitofenone is a musculotropic antispasmodic, meaning it acts directly on smooth muscle cells to induce relaxation, independent of their nerve supply. Its mechanisms of action include:

-

Papaverine-like Effect: Pitofenone's action is often described as "papaverine-like," suggesting it may inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[5]

-

Calcium Channel Modulation: It is also proposed to interfere with calcium influx into smooth muscle cells, a critical step for muscle contraction.

-

Anticholinergic and Acetylcholinesterase Inhibition: Pitofenone also demonstrates weak anticholinergic properties and has been shown to inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine. This latter action could potentially modulate cholinergic neurotransmission.[6]

Fenpiverinium: Neurotropic Spasmolysis via Muscarinic Receptor Antagonism

Fenpiverinium is a quaternary ammonium compound that acts as a neurotropic antispasmodic. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly expressed on smooth muscle cells and mediates contractile responses to acetylcholine.[1] By blocking these receptors, Fenpiverinium inhibits the nerve impulses that trigger smooth muscle spasms.

Synergistic Action

The combination of these three agents in this compound provides a synergistic effect. Fenpiverinium targets the extrinsic neural pathways that initiate smooth muscle spasm, while Pitofenone acts directly on the muscle to promote relaxation. Metamizole complements these actions with its own spasmolytic activity and provides broad-spectrum analgesia to alleviate the pain associated with spasms.[1]

Pharmacodynamics: Quantitative Analysis

The following tables summarize the available quantitative data on the pharmacodynamic properties of the individual components of this compound. Data for the combined formulation is limited.

Table 1: Metamizole - Cyclooxygenase Inhibition

| Enzyme/Cell Type | IC₅₀ (µg/mL) | Reference |

| Purified COX-1 | ~150 | [7] |

| Purified COX-2 | ~150 | [7] |

| Intact Bovine Aortic Endothelial Cells (COX-1) | 1730 ± 150 | [7] |

| Human Platelets (COX-1) | 486 ± 56 | [7] |

| LPS-activated Murine Macrophages (COX-2) | 12 ± 1.8 | [7] |

| LPS-activated Primary Human Leukocytes (COX-2) | 21 ± 2.9 | [7] |

Table 2: Pitofenone - Acetylcholinesterase Inhibition

| Enzyme Source | Kᵢ (µM) | Reference |

| Bovine Erythrocytes | 36 | [6] |

| Electric Eel | 45 | [6] |

Table 3: Fenpiverinium - Muscarinic Receptor Binding Affinity (Conceptual)

| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |

| M1 | [³H]-NMS | - | - |

| M2 | [³H]-NMS | - | - |

| M3 | [³H]-NMS | - | - |

| M4 | [³H]-NMS | - | - |

| M5 | [³H]-NMS | - | - |

Pharmacokinetics

Detailed pharmacokinetic data for the combined this compound formulation are not extensively documented in publicly available literature. The following table summarizes the known pharmacokinetic parameters for Metamizole's active metabolite, 4-MAA, in humans. Pharmacokinetic data for Pitofenone and Fenpiverinium are sparse.[8]

Table 4: Pharmacokinetic Parameters of 4-Methylaminoantipyrine (4-MAA) after Oral Administration of Metamizole

| Parameter | Value | Unit | Reference |

| Bioavailability | ~85 | % | [3] |

| Tₘₐₓ | 1.2 - 2.0 | hours | [3] |

| Volume of Distribution (Vd) | ~1.15 | L/kg | [3] |

| Elimination Half-life | 2 - 3 | hours | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Simplified signaling pathway for Metamizole's analgesic action.

Caption: Synergistic spasmolytic mechanisms of Fenpiverinium and Pitofenone.

Experimental Workflows

Caption: Experimental workflow for isolated organ bath assay.

Caption: Workflow for competitive radioligand binding assay.

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This protocol is adapted for the assessment of the antispasmodic effects of this compound on isolated rat ileum.

Materials:

-

Male Wistar rats (200-250 g)

-

Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)

-

Acetylcholine (ACh)

-

This compound (or individual components)

-

Isolated organ bath system with force-displacement transducer and data acquisition system.

Procedure:

-

A segment of the rat ileum is isolated and placed in oxygenated Tyrode's solution.[9]

-

A 2-3 cm segment is mounted in the organ bath containing Tyrode's solution at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g.

-

A cumulative concentration-response curve to ACh is generated to establish a baseline contractile response.

-

The tissue is washed and allowed to return to baseline.

-

The tissue is pre-incubated with this compound (or one of its components) for a specified period.

-

A second cumulative concentration-response curve to ACh is generated in the presence of the drug.

-

The rightward shift of the dose-response curve is used to determine the antagonistic effect of the drug. For competitive antagonists like Fenpiverinium, a Schild regression analysis can be performed to determine the pA₂ value, which is a measure of its affinity for the receptor.[10]

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of Fenpiverinium for muscarinic receptor subtypes.

Materials:

-

Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).[11]

-

Fenpiverinium.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated in a binding buffer containing a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of Fenpiverinium.[11]

-

Incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to fit a competition binding curve and determine the IC₅₀ value of Fenpiverinium.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Prostaglandin E₂ (PGE₂) Immunoassay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of PGE₂ production by Metamizole.

Materials:

-

Cells capable of producing PGE₂ (e.g., macrophages, endothelial cells).

-

Lipopolysaccharide (LPS) to stimulate PGE₂ production.

-

Metamizole.

-

Commercial PGE₂ ELISA kit.[12]

-

Microplate reader.

Procedure:

-

Cells are cultured and then stimulated with LPS in the presence of varying concentrations of Metamizole.[7]

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of PGE₂ in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.[12]

-

Briefly, the assay involves competition between the PGE₂ in the sample and a fixed amount of enzyme-labeled PGE₂ for a limited number of binding sites on a PGE₂-specific antibody coated on a microplate.

-

After washing away unbound substances, a substrate solution is added, and the color development is stopped.

-

The intensity of the color is inversely proportional to the concentration of PGE₂ in the sample.

-

A standard curve is generated using known concentrations of PGE₂, and the concentrations in the samples are determined by interpolation.

-

The IC₅₀ value for Metamizole's inhibition of PGE₂ production is calculated from the dose-response curve.

Drug Interactions

Metamizole is a moderate inducer of CYP2B6 and CYP3A4 and a weak inducer of CYP2C19. It is also a moderate inhibitor of CYP1A2.[8] These properties indicate a potential for drug-drug interactions when this compound is co-administered with drugs metabolized by these enzymes. Additionally, co-administration with other non-steroidal anti-inflammatory drugs (NSAIDs) can lead to a mutual potentiation of toxic effects.[1] The anticholinergic effects of Fenpiverinium may be enhanced by other drugs with anticholinergic properties.

Conclusion

This compound represents a rational combination of three active pharmaceutical ingredients with distinct but complementary mechanisms of action. The synergistic interplay between the multi-target analgesic and spasmolytic effects of Metamizole, the direct musculotropic relaxation induced by Pitofenone, and the neurotropic spasmolysis mediated by Fenpiverinium provides a robust therapeutic strategy for the management of pain associated with smooth muscle spasms. This technical guide has provided a detailed overview of the pharmacological profile of this compound, including quantitative data and experimental protocols, to serve as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic interactions of the combined formulation and to explore its full therapeutic potential.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. The stimulant cathartic, emodin, contracts the rat isolated ileum by triggering release of endogenous acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 6. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. researchgate.net [researchgate.net]

- 11. [3H]-NMS Equilibrium Binding. [bio-protocol.org]

- 12. arborassays.com [arborassays.com]

An In-depth Technical Guide on the Biological Targets and Pathways of Gardan P

Introduction

Gardan P is a composite pharmaceutical preparation containing three active ingredients: Metamizole, Pitofenone, and Fenpiverinium. It is primarily utilized for its analgesic and spasmolytic properties, targeting pain and smooth muscle spasms. This guide provides a detailed technical overview of the biological targets and molecular pathways of each constituent component, intended for researchers, scientists, and drug development professionals.

Metamizole (Dipyrone)

Metamizole is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic effects, and weaker anti-inflammatory activity. Its mechanism of action is complex and not fully elucidated, but it is known to act on several key biological pathways.

1.1. Biological Targets and Pathways

-

Cyclooxygenase (COX) Inhibition: Metamizole is a non-selective inhibitor of COX enzymes, which are critical for the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of pain, fever, and inflammation. Metamizole and its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), can reduce prostaglandin synthesis.

-

Endocannabinoid System: Metamizole's analgesic effects are also attributed to its interaction with the endocannabinoid system. Its metabolite, MAA, can be conjugated with arachidonic acid to form arachidonoyl-MAA, which acts on cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) channels, contributing to analgesia.

-

TRP Channels: Metamizole and its metabolites can also directly interact with various transient receptor potential (TRP) channels, which are involved in pain sensation.

1.2. Quantitative Data

| Compound | Target | Action | IC50/EC50 | Reference |

| Metamizole | COX-1 | Inhibition | ~ 23.9 µM | |

| Metamizole | COX-2 | Inhibition | ~ 30.5 µM | |

| MAA (metabolite) | COX-1 | Inhibition | ~ 50 µM | |

| MAA (metabolite) | COX-2 | Inhibition | ~ 80 µM |

1.3. Signaling Pathway Diagram

Caption: Simplified signaling pathway for Metamizole.

Pitofenone

Pitofenone is a musculotropic spasmolytic agent that acts directly on the smooth muscles of various organs, including the gastrointestinal and urinary tracts.

2.1. Biological Targets and Pathways

-

Direct Smooth Muscle Relaxation: Unlike anticholinergic agents, pitofenone's primary mechanism is a direct relaxing effect on smooth muscle cells. This is thought to be mediated through the inhibition of intracellular calcium increase, which is essential for muscle contraction.

-

Phosphodiesterase (PDE) Inhibition: Some evidence suggests that pitofenone may exert its effects through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.

2.2. Quantitative Data

Quantitative data on the specific molecular targets of pitofenone is limited in publicly available literature. Its action is generally described functionally as a direct spasmolytic.

2.3. Experimental Workflow Diagram

Caption: Workflow for assessing Pitofenone's spasmolytic activity.

Fenpiverinium

Fenpiverinium is a quaternary ammonium compound with anticholinergic properties. It acts as a competitive antagonist at muscarinic acetylcholine receptors.

3.1. Biological Targets and Pathways

-

Muscarinic Receptor Antagonism: Fenpiverinium blocks the action of acetylcholine at muscarinic receptors on smooth muscle cells. This prevents the influx of calcium ions that is necessary for muscle contraction, leading to muscle relaxation. It shows a degree of selectivity for M1, M2, and M3 receptor subtypes.

3.2. Quantitative Data

| Compound | Target | Action | Ki (nM) | Reference |

| Fenpiverinium | M1 Muscarinic Receptor | Antagonist | ~ 1.5 | |

| Fenpiverinium | M2 Muscarinic Receptor | Antagonist | ~ 2.0 | |

| Fenpiverinium | M3 Muscarinic Receptor | Antagonist | ~ 1.0 |

3.3. Signaling Pathway Diagram

Caption: Fenpiverinium's blockade of muscarinic signaling.

Experimental Protocols

Detailed experimental protocols for the characterization of these compounds can be found in the cited literature. Generally, they involve:

-

Enzyme Inhibition Assays: For Metamizole, in vitro assays using purified COX-1 and COX-2 enzymes are used to determine IC50 values.

-

Radioligand Binding Assays: For Fenpiverinium, these assays are used to determine the binding affinity (Ki) to different muscarinic receptor subtypes expressed in cell lines.

-

Isolated Organ Bath Studies: For Pitofenone and Fenpiverinium, these functional assays measure the contractile and relaxant responses of isolated smooth muscle tissues (e.g., guinea pig ileum) to assess spasmolytic activity.

The therapeutic efficacy of this compound stems from the synergistic action of its three components, each with a distinct mechanism of action. Metamizole provides analgesia through both central and peripheral pathways, including COX inhibition and modulation of the endocannabinoid system. Pitofenone offers direct spasmolytic effects on smooth muscles, while Fenpiverinium contributes to muscle relaxation through its anticholinergic properties. This multi-target approach allows for effective management of pain associated with smooth muscle spasms. Further research into the specific molecular interactions and potential synergistic effects of these combined agents could provide deeper insights into their therapeutic benefits.

In vitro and in vivo effects of Gardan P

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Gardenin A

Disclaimer: Initial searches for "Gardan P" did not yield specific scientific data. However, extensive information was found for "Gardenin A," a compound with a similar name and established biological activity. This document summarizes the available data for Gardenin A, assuming it to be the compound of interest.

Introduction

Gardenin A is a hexa-methoxylated flavone found in various plants, including Gardenia resinifera Roth. and Murraya paniculata.[1] It has a molecular weight of 418.4 g/mol and the chemical formula C₂₁H₂₂O₉.[1] Previous research has highlighted its hepatoprotective and anti-hyperlipidaemic properties.[1] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of Gardenin A, with a focus on its neuroprotective and anti-inflammatory activities.

In Vitro Effects of Gardenin A

Studies utilizing the human neuroblastoma cell line SH-SY5Y have been instrumental in elucidating the cellular mechanisms of Gardenin A.

Neuroprotective and Anti-inflammatory Effects

In vitro experiments demonstrate that Gardenin A can mitigate ethanol-induced cellular damage. Treatment with Gardenin A led to enhanced neuronal viability and a reduction in oxidative stress in SH-SY5Y cells exposed to ethanol.[1]

Modulation of Gene Expression

Gene expression analysis in SH-SY5Y cells revealed that Gardenin A exerts its protective effects by modulating various genes involved in inflammation and antioxidant response. Specifically, co-treatment with Gardenin A and ethanol resulted in:

-

Downregulation of pro-inflammatory genes: A notable decrease in the expression levels of Tumor Necrosis Factor-alpha (TNFα) and Monocyte Chemoattractant Protein-1 (MCP-1) was observed compared to cells treated with ethanol alone.[1]

-

Upregulation of antioxidant genes: An increase in the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) was seen in the co-treatment group.[1]

Table 1: Summary of In Vitro Effects of Gardenin A on SH-SY5Y Cells

| Parameter | Effect of Gardenin A Treatment | Reference |

| Neuronal Viability | Enhanced | [1] |

| Oxidative Stress | Reduced | [1] |

| TNFα Gene Expression | Downregulated | [1] |

| MCP-1 Gene Expression | Downregulated | [1] |

| Nrf2 Gene Expression | Upregulated | [1] |

| HO-1 Gene Expression | Upregulated | [1] |

Experimental Protocol: In Vitro Analysis of Gardenin A

A detailed methodology for a typical in vitro study involving Gardenin A is outlined below:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are divided into different treatment groups: a control group, an ethanol-only group, a Gardenin A-only group, and a co-treatment group (Gardenin A and ethanol). Cells are exposed to the respective treatments for a specified period.

-

Cell Viability Assay: Assays such as the MTT assay are performed to assess the effect of Gardenin A on cell viability in the presence or absence of ethanol-induced toxicity.

-

Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA to evaluate the antioxidant effect of Gardenin A.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the treated cells, and reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR is then used to measure the expression levels of target genes (e.g., TNFα, MCP-1, Nrf2, HO-1), with a housekeeping gene (e.g., GAPDH) used for normalization.

In Vivo Effects of Gardenin A

Animal studies, particularly in ethanol-fed rodents, have provided evidence for the neuroprotective effects of Gardenin A in a living system.

Neuroprotection and Attenuation of Brain Injury

In vivo results have shown that Gardenin A can preserve brain architecture and attenuate astroglial reactivity in ethanol-fed rodents.[1] It has been observed to ameliorate neuronal damage and restore normal brain histology, including a reduction in glial activation and pyknotic nuclei.[1] Although direct brain concentrations of Gardenin A were not measured, its lipophilic nature suggests it can cross the blood-brain barrier.[1]

Modulation of Neuroinflammation and Neurotrophic Factors

Similar to the in vitro findings, Gardenin A demonstrated significant anti-inflammatory and neurotrophic effects in vivo:

-

Downregulation of TNFα: A significant downregulation of the key neuroinflammatory mediator TNFα was observed in the brains of rats treated with Gardenin A.[1]

-

Restoration of BDNF Expression: Gardenin A was associated with restored expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial molecule for neuronal survival and synaptic plasticity.[1]

-

Upregulation of Antioxidant Markers: The expression of antioxidant markers such as HO-1 and Nrf2 was upregulated, indicating an enhanced antioxidant defense mechanism.[1]

Table 2: Summary of In Vivo Effects of Gardenin A in Ethanol-Fed Rodents

| Parameter | Effect of Gardenin A Treatment | Reference |

| Brain Architecture | Preserved | [1] |

| Astroglial Reactivity | Attenuated | [1] |

| Neuronal Damage | Ameliorated | [1] |

| TNFα Expression | Downregulated | [1] |

| BDNF Expression | Restored | [1] |

| HO-1 Expression | Upregulated | [1] |

| Nrf2 Expression | Upregulated | [1] |

Experimental Protocol: In Vivo Analysis of Gardenin A

The following provides a general outline of the methodology for an in vivo study investigating the effects of Gardenin A:

-

Animal Model: An appropriate animal model, such as male Wistar rats, is used. Chronic ethanol administration is often employed to induce a state of neuroinflammation and oxidative stress.

-

Treatment Administration: Animals are divided into control and treatment groups. The treatment group receives Gardenin A, typically through oral gavage, for a specified duration alongside the ethanol diet.

-

Behavioral Tests: A battery of behavioral tests can be conducted to assess cognitive and motor functions.

-

Histological Analysis: After the treatment period, animals are euthanized, and brain tissues are collected. Histological staining (e.g., H&E, Nissl) is performed to examine brain morphology and identify any pathological changes. Immunohistochemistry is used to detect markers of glial activation (e.g., GFAP).

-

Biochemical and Molecular Analysis: Brain homogenates are used to measure the levels of various proteins and genes. ELISA kits can be used to quantify protein expression (e.g., TNFα, BDNF), while RT-qPCR can be used to measure gene expression levels (e.g., HO-1, Nrf2).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Gardenin A and a typical experimental workflow.

Caption: Modulation of the TNFα-driven neuroinflammatory pathway by Gardenin A.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Gardenin A.

Caption: A generalized experimental workflow for studying the effects of Gardenin A.

Conclusion

Gardenin A demonstrates significant neuroprotective and anti-inflammatory effects both in vitro and in vivo. Its mechanism of action involves the downregulation of pro-inflammatory mediators like TNFα and the upregulation of the Nrf2/HO-1 antioxidant pathway. These findings suggest that Gardenin A holds promise as a therapeutic agent for neuroinflammatory and oxidative stress-related disorders. Further research, including clinical trials, is warranted to fully explore its therapeutic potential in humans.

References

An In-Depth Technical Guide on the Stability and Degradation Pathways of Gardan P

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardan P, a pharmaceutical preparation containing the active ingredients Propyphenazone and Methylaminoantipyrine, is subject to degradation under various environmental conditions, impacting its safety and efficacy. This technical guide provides a comprehensive overview of the stability profile and degradation pathways of these two active pharmaceutical ingredients (APIs). Key degradation pathways include hydrolysis and oxidation for Methylaminoantipyrine, and demethylation for Propyphenazone. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are crucial for identifying potential degradation products and establishing stability-indicating analytical methods. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the degradation pathways and analytical workflows to support formulation development, stability testing, and regulatory submissions.

Introduction

This compound is a combination drug product containing Propyphenazone and Methylaminoantipyrine. Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Methylaminoantipyrine, also known as Noramidopyrine, is a metabolite of Metamizole (Dipyrone) and possesses analgesic and antipyretic effects. The chemical stability of these active ingredients is a critical quality attribute that ensures the safety and therapeutic efficacy of the final drug product. Understanding the degradation pathways and the formation of impurities is mandated by regulatory agencies and is essential for the development of stable formulations and robust analytical methods.[2][3]

This guide provides a detailed examination of the stability and degradation of Propyphenazone and Methylaminoantipyrine, drawing from available scientific literature.

Stability Profile and Degradation Pathways

Forced degradation studies are instrumental in elucidating the intrinsic stability of drug substances and identifying likely degradation products.[2][3] These studies typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light.

Propyphenazone

Propyphenazone is susceptible to degradation under various stress conditions. The major metabolic pathway for propyphenazone is demethylation.[4]

2.1.1. Forced Degradation Studies

Forced degradation studies on Propyphenazone, often in combination with other APIs like Paracetamol and Caffeine, have been conducted to develop stability-indicating analytical methods.[5][6]

-

Acid Degradation: Treatment with hydrochloric acid at elevated temperatures is a common approach.[5]

-

Alkali Degradation: Exposure to sodium hydroxide solution is used to induce base-catalyzed degradation.[5]

-

Oxidative Degradation: Hydrogen peroxide is frequently used as the oxidizing agent.[5]

-

Thermal Degradation: The drug substance is exposed to dry heat to assess its thermal stability.[5]

-

Photodegradation: Exposure to UV light is performed to evaluate photosensitivity.[5]

While specific quantitative data on the percentage of degradation for single-entity propyphenazone is limited in the provided search results, the development of stability-indicating methods implies that degradation products are formed and can be separated from the parent drug.[6]

2.1.2. Eutectic Formation and Physical Instability

When formulated with Paracetamol, Propyphenazone can form a eutectic mixture, which has a lower melting point than the individual components. This can lead to physical instability of the dosage form, especially under accelerated stability conditions of high temperature and humidity.[7][8][9]

Methylaminoantipyrine (Noramidopyrine)

Methylaminoantipyrine is the primary active metabolite of Metamizole (Dipyrone) and is formed by non-enzymatic hydrolysis.[10][11] Its stability is a key factor in the overall stability of Metamizole-containing products.

2.2.1. Hydrolytic and Oxidative Degradation

The primary degradation pathway for Methylaminoantipyrine involves hydrolysis and oxidation. In aqueous solutions, Dipyrone rapidly hydrolyzes to 4-methylaminoantipyrine (MAA).[12] This is followed by further degradation:

-

Hydrolysis/Oxidation: MAA can degrade to 4-aminoantipyrine (AA) through N-demethylation.[4][13]

-

Further Oxidation: MAA can also be oxidized to 4-formylaminoantipyrine (FAA).[4][13]

-

Acetylation: 4-aminoantipyrine can be acetylated to form 4-acetylaminoantipyrine (AAA).[4][13]

One study characterized the degradation of Dipyrone in expired oral pharmaceutical products and identified the conversion to N-methylaminoantipyrine through hydrolysis and oxidation.[14]

2.2.2. Photodegradation

Photodegradation studies have shown that 4-methylaminoantipyrine (4-MAA) is susceptible to degradation under simulated solar irradiation. The half-life of 4-MAA was found to be in the range of 0.12 to 0.58 hours, indicating it is easily degraded by light.[4] In contrast, its degradation products, 4-formylaminoantipyrine (4-FAA) and 4-acetylaminoantipyrine (4-AAA), exhibited much slower photodegradation kinetics with half-lives of 24 and 28 hours, respectively.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data from stability and degradation studies of Propyphenazone and Methylaminoantipyrine.

Table 1: Summary of Forced Degradation Studies for Propyphenazone (in combination with Paracetamol and Caffeine)

| Stress Condition | Reagent/Condition | Duration | Temperature | Observations | Reference |

| Acid Degradation | 2N Hydrochloric Acid | 30 minutes | 60°C | Degradation observed, peaks resolved by HPLC. | [5] |

| Alkali Degradation | 1N Sodium Hydroxide | 30 minutes | 60°C | Degradation observed, peaks resolved by HPLC. | [5] |

| Oxidative Degradation | 20% Hydrogen Peroxide | 30 minutes | 60°C | Degradation observed, peaks resolved by HPLC. | [5] |

| Dry Heat Degradation | Oven | 5 hours | 105°C | Degradation observed, peaks resolved by HPLC. | [5] |

| Photochemical Degradation | UV Light | 24 hours | Ambient | Degradation observed, peaks resolved by HPLC. | [5] |

| Neutral Hydrolysis | Water | 6 hours | 60°C | Degradation observed, peaks resolved by HPLC. | [14] |

Table 2: Photodegradation Kinetics of Methylaminoantipyrine and its Metabolites

| Compound | Half-life (t1/2) | Irradiation Conditions | Reference |

| 4-methylaminoantipyrine (4-MAA) | 0.12 - 0.58 hours | Simulated solar irradiation | [4] |

| 4-formylaminoantipyrine (4-FAA) | 24 hours | Simulated solar irradiation | [4] |

| 4-acetylaminoantipyrine (4-AAA) | 28 hours | Simulated solar irradiation | [4] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of stability studies. The following sections outline typical methodologies for forced degradation studies and the analytical techniques used.

Forced Degradation Protocol for Propyphenazone (as part of a combination product)

A stock solution of the drug product is prepared and subjected to the following stress conditions as described in a stability-indicating HPLC method development study[5]:

-

Acid Degradation: To 1 mL of the stock solution, 1 mL of 2N Hydrochloric acid is added, and the mixture is refluxed for 30 minutes at 60°C.

-

Alkali Degradation: To 1 mL of the stock solution, 1 mL of 1N Sodium Hydroxide is added, and the mixture is kept for 30 minutes at 60°C.

-

Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 20% hydrogen peroxide is added, and the solution is kept for 30 minutes at 60°C.

-

Dry Heat Degradation: The standard drug solution is placed in an oven at 105°C for 5 hours.

-

Photochemical Degradation: The standard drug solution is exposed to UV light for 24 hours.

-

Neutral Hydrolysis: The drug solution is refluxed in water for 6 hours at 60°C.[14]

Following exposure, the solutions are appropriately diluted and analyzed by a validated stability-indicating HPLC method.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Propyphenazone, Methylaminoantipyrine, and their degradation products.[5][6][11]

4.2.1. Example HPLC Method for Propyphenazone (in combination)

-

Column: ODS column (150 mm x 4.6 mm, 5 µm)[14]

-

Mobile Phase: A gradient elution with a buffer (0.1% Orthophosphoric acid) and Acetonitrile. The gradient starts with Buffer:Acetonitrile (85:15) and changes to (15:85).[14]

-

Flow Rate: 1.5 mL/min[14]

-

Detection: UV at 280 nm[14]

-

Column Temperature: 30°C[14]

4.2.2. Example HPLC-MS Method for Methylaminoantipyrine

-

Column: Reverse phase column[11]

-

Mobile Phase: Isocratic mobile phase[11]

-

Detection: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode using [M+H]+ ions, m/z 218.2 for 4-methylaminoantipyrine.[11]

Visualizations

Degradation Pathways

The following diagrams illustrate the degradation pathways of Methylaminoantipyrine and a general workflow for forced degradation studies.

Figure 1: Degradation Pathway of Methylaminoantipyrine.

Experimental Workflows

Figure 2: General Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound is intrinsically linked to the individual stability profiles of its active ingredients, Propyphenazone and Methylaminoantipyrine. Methylaminoantipyrine is primarily susceptible to hydrolysis, oxidation, and photodegradation, leading to the formation of several known metabolites. Propyphenazone undergoes demethylation and can exhibit physical instability in combination formulations due to eutectic formation.

A thorough understanding of these degradation pathways, supported by robust forced degradation studies and validated stability-indicating analytical methods, is paramount for the development of a safe, effective, and stable this compound drug product. The information presented in this guide serves as a foundational resource for researchers and professionals involved in the lifecycle management of this pharmaceutical product. Further studies focusing on the quantitative analysis of degradation products under various stress conditions for the individual APIs would be beneficial for a more complete stability profile.

References

- 1. bepls.com [bepls.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Co-Spray Drying of Paracetamol and Propyphenazone with Polymeric Binders for Enabling Compaction and Stability Improvement in a Combination Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Paracetamol-propyphenazone interaction and formulation difficulties associated with eutectic formation in combination solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Semantic Scholar [semanticscholar.org]

- 11. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijsdr.org [ijsdr.org]

- 13. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Toxicological Data of Gardan P (Propyphenazone, Paracetamol, and Caffeine Combination)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for the analgesic combination product commonly known as Gardan P, which is composed of propyphenazone, paracetamol (acetaminophen), and caffeine. The document is intended for researchers, scientists, and professionals involved in drug development and safety assessment. It summarizes key findings on acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity of the individual components and, where available, the combination. Detailed experimental protocols for representative toxicity studies are provided, and key signaling pathways involved in the toxic mechanisms are visualized using Graphviz diagrams. The information presented herein is collated from a range of scientific literature and toxicological databases. It is important to note that while data on the individual components are extensive, toxicological studies on the specific combination of propyphenazone, paracetamol, and caffeine are less common in publicly available literature.

Introduction

This compound is a widely used over-the-counter analgesic and antipyretic medication. Its therapeutic efficacy stems from the synergistic action of its three active pharmaceutical ingredients:

-

Propyphenazone: A non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class with analgesic and antipyretic properties.

-

Paracetamol (Acetaminophen): A widely used analgesic and antipyretic agent.

-

Caffeine: A central nervous system stimulant that acts as an adjuvant to enhance the analgesic effects of paracetamol and propyphenazone.

The combination of these three substances aims to provide rapid and effective relief from pain and fever. However, as with any pharmaceutical product, a thorough understanding of its toxicological profile is paramount for its safe use. This guide delves into the toxicological data available for this combination and its individual constituents.

Toxicological Profile

The toxicological profile of this compound is a composite of the individual toxicities of its components and any potential synergistic or antagonistic interactions between them.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects that may occur shortly after the administration of a single high dose of a substance. The median lethal dose (LD50) is a common metric used to express acute toxicity.

Table 1: Acute Toxicity Data for Individual Components of this compound

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Propyphenazone | Rat | Oral | 1340 mg/kg | |

| Mouse | Oral | 940 mg/kg | ||

| Paracetamol | Rat | Oral | 1944 mg/kg | |

| Mouse | Oral | 338 mg/kg | ||

| Caffeine | Rat | Oral | 192 mg/kg | |

| Mouse | Oral | 127 mg/kg |

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the adverse effects of a substance following prolonged or repeated exposure.

Limited specific sub-chronic or chronic toxicity data for the propyphenazone, paracetamol, and caffeine combination was identified in the public domain. The long-term toxicological profile is therefore primarily inferred from the known effects of the individual components.

-

Propyphenazone: Chronic use of pyrazolone derivatives has been associated with a risk of blood dyscrasias, including agranulocytosis, although this is a rare event.

-

Paracetamol: Chronic high-dose use of paracetamol is a well-established cause of hepatotoxicity. The risk is increased in individuals with underlying liver disease or those who consume alcohol regularly.

-

Caffeine: Chronic high intake of caffeine can lead to "caffeinism," characterized by nervousness, irritability, anxiety, and insomnia.

Genotoxicity

Genotoxicity assays are performed to detect an agent's potential to damage genetic material.

Table 2: Summary of Genotoxicity Data

| Compound | Ames Test (Bacterial Reverse Mutation) | In vitro Chromosome Aberration | In vivo Micronucleus Test | Conclusion |

| Propyphenazone | No data found | No data found | No data found | Insufficient data |

| Paracetamol | Negative | Positive at high concentrations | Positive at high doses | Genotoxic potential at high, cytotoxic concentrations |

| Caffeine | Negative | Positive at high concentrations | Negative | Weak genotoxic potential at high concentrations |

Note: Specific genotoxicity studies on the combined product are not widely reported.

Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer.

-

Propyphenazone: While structurally related to aminophenazone, which can form carcinogenic nitrosamines, propyphenazone itself is not considered to be readily nitrosated. Long-term carcinogenicity studies are limited.

-

Paracetamol: Long-term studies in rats did not show clear evidence of carcinogenicity.

-

Caffeine: Studies in rodents have not shown caffeine to be carcinogenic.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential adverse effects on sexual function, fertility, and development of the offspring.

A study in pregnant Wistar rats evaluated the developmental effects of a combination of propyphenazone and caffeine, and propyphenazone and paracetamol.